Déscarbonsildénafil

Vue d'ensemble

Description

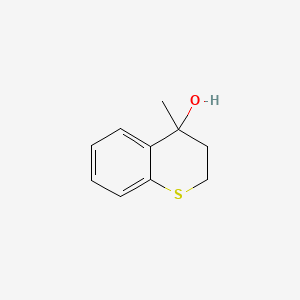

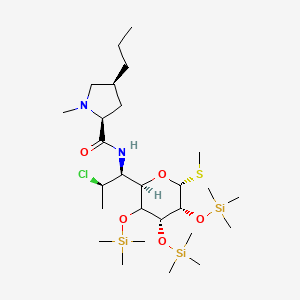

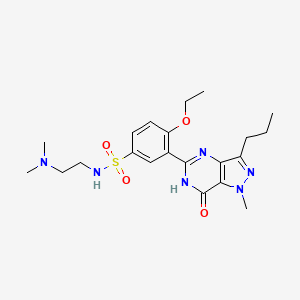

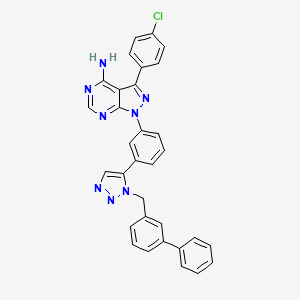

Descarbonsildenafil is a synthetic analogue of sildenafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. Descarbonsildenafil is characterized by the absence of one carbon atom in its structure compared to sildenafil, resulting in a substituted benzenesulfonamide instead of an N-methylpiperazinyl moiety .

Applications De Recherche Scientifique

Descarbonsildenafil has several scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Studied for its potential effects on various biological pathways, particularly those involving phosphodiesterase type 5 inhibition.

Medicine: Investigated for its potential therapeutic applications, including the treatment of erectile dysfunction and other conditions related to phosphodiesterase type 5 activity.

Mécanisme D'action

Target of Action

Descarbonsildenafil, similar to its parent compound sildenafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in high concentrations in the corpus cavernosum of the penis, as well as in the smooth muscle cells of vessel walls and lung tissue . This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the physiological mechanism of penile erection and in the regulation of vascular tone .

Mode of Action

Descarbonsildenafil acts as a potent selective, reversible inhibitor of PDE5 . By inhibiting PDE5, it prevents the hydrolysis of cGMP, leading to increased levels of cGMP . During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which activates the enzyme guanylate cyclase, resulting in increased levels of cGMP . The increased cGMP levels cause smooth muscle relaxation and inflow of blood to the corpus cavernosum, leading to an erection . Descarbonsildenafil enhances this effect by preventing the degradation of cGMP .

Biochemical Pathways

The primary biochemical pathway affected by descarbonsildenafil is the NO-cGMP pathway . In this pathway, NO released during sexual stimulation activates guanylate cyclase, leading to increased levels of cGMP. cGMP then causes smooth muscle relaxation and inflow of blood to the corpus cavernosum . By inhibiting PDE5, descarbonsildenafil prevents the degradation of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

Sildenafil is rapidly absorbed, with slower absorption when taken with a high-fat meal . It is distributed widely in the body and is primarily metabolized in the liver by CYP3A4 and CYP2C9 enzymes . The major metabolite is formed via the N-desmethylation pathway and has 50% of the activity as sildenafil . Sildenafil is primarily excreted in the feces and to a lesser extent in the urine .

Result of Action

The molecular and cellular effects of descarbonsildenafil’s action primarily involve the relaxation of smooth muscle in the corpus cavernosum and the dilation of blood vessels . This leads to increased blood flow to the penis, facilitating the process of achieving and maintaining an erection in response to sexual stimulation .

Action Environment

Factors such as temperature, humidity, and light can affect the stability of the compound . Additionally, lifestyle factors such as diet and the use of other medications can influence the compound’s bioavailability and efficacy

Analyse Biochimique

Biochemical Properties

Descarbonsildenafil has been identified as a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) . This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and the lung tissue .

Cellular Effects

In a study, descarbonsildenafil showed PDE5 inhibitory activity in a PDE5 inhibition assay, and its IC50 value for PDE5A1 was found to be 30 nmol/L . This suggests that descarbonsildenafil can influence cell function by modulating the activity of PDE5, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of descarbonsildenafil involves its binding to the PDE5 enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels. Elevated cGMP levels can cause changes in gene expression and other cellular processes .

Metabolic Pathways

Given its inhibitory action on PDE5, it is likely to be involved in the cGMP signaling pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Descarbonsildenafil can be synthesized through a series of chemical reactions starting from sildenafil. The primary synthetic route involves the ring opening of the piperazine ring in sildenafil, leading to the loss of a carbon atom and the formation of a substituted benzenesulfonamide . The compound is typically isolated and purified using flash chromatography and preparative high-performance liquid chromatography .

Industrial Production Methods

Industrial production methods for descarbonsildenafil are not well-documented in the literature. the general approach would involve large-scale synthesis using the same chemical reactions and purification techniques as described above, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Descarbonsildenafil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Descarbonsildenafil can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of secondary amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

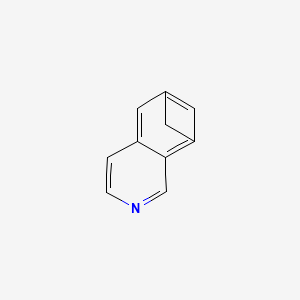

Sildenafil: The parent compound, used primarily for the treatment of erectile dysfunction.

Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action.

Vardenafil: A phosphodiesterase type 5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness of Descarbonsildenafil

Descarbonsildenafil is unique due to its structural modification, which involves the loss of one carbon atom compared to sildenafil. This structural change results in different pharmacokinetic and pharmacodynamic properties, potentially offering distinct therapeutic advantages or disadvantages .

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O4S/c1-6-8-16-18-19(27(5)25-16)21(28)24-20(23-18)15-13-14(9-10-17(15)31-7-2)32(29,30)22-11-12-26(3)4/h9-10,13,22H,6-8,11-12H2,1-5H3,(H,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRZSKYATGWFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCN(C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393816-99-3 | |

| Record name | Descarbonsildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393816993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESCARBONSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNR9IFQ012 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does descarbonsildenafil exert its effects, and what are the downstream consequences?

A1: Descarbonsildenafil acts as a phosphodiesterase type 5 (PDE5) inhibitor []. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule involved in smooth muscle relaxation. By inhibiting PDE5, descarbonsildenafil prevents cGMP degradation, leading to increased cGMP levels. This, in turn, promotes smooth muscle relaxation, particularly in the corpus cavernosum of the penis, contributing to the physiological response associated with erectile function.

Q2: What is the structural characterization of descarbonsildenafil, and how was it confirmed?

A2: While the provided abstracts do not contain the molecular formula or weight of descarbonsildenafil, they do mention that its structure was confirmed using various techniques. The researchers used liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography to unequivocally identify descarbonsildenafil in a seized supplement []. These techniques provide detailed information about the compound's molecular structure, including atom connectivity and spatial arrangement.

Q3: What are the known safety concerns associated with descarbonsildenafil?

A3: The research highlights that the presence of descarbonsildenafil in dietary supplements poses a significant safety concern []. Because it is an unapproved ingredient, its safety profile and potential long-term health effects are unknown. Additionally, the study demonstrated that descarbonsildenafil exhibits potent PDE5 inhibitory activity, with an IC50 value of 30 nmol/L for PDE5A1 []. This implies that consuming products containing this compound could lead to unexpected pharmacological effects, especially when considering potential interactions with other medications. It is crucial to reiterate that the use of such adulterated supplements is dangerous and potentially harmful.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester](/img/structure/B590528.png)

![Ethyl acetamido[(hydroxymethyl)amino]acetate](/img/structure/B590530.png)

![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)

![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)

![4-[(2-Fluorophenyl)methyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)thiomorpholine-2-carboxamide](/img/structure/B590535.png)

![Hydroxy[(3-methylbutanoyl)amino]acetic acid](/img/structure/B590536.png)